molecular formula C13H15NO4 B5831986 isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B5831986
M. Wt: 249.26 g/mol
InChI Key: DOSMRMGXFZYCDI-UHFFFAOYSA-N
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Description

Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-methyl-2-oxo-1,3-benzoxazole, which can be prepared from 2-aminophenol and acetic anhydride.

    Esterification: The key step involves the esterification of 5-methyl-2-oxo-1,3-benzoxazole with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various esters or amides.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

    Drug Development: The benzoxazole core is a common motif in drug design, and derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-oxo-1,3-benzoxazole: The parent compound without the ester group.

    Isopropyl 2-oxo-1,3-benzoxazol-3(2H)-yl)acetate: A similar compound without the methyl group on the benzoxazole ring.

    Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate: An ester derivative with an ethyl group instead of an isopropyl group.

Uniqueness

Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to the presence of both the isopropyl ester and the methyl group on the benzoxazole ring. This combination can influence its physical properties, reactivity, and biological activity, making it distinct from other benzoxazole derivatives.

Properties

IUPAC Name

propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(2)17-12(15)7-14-10-6-9(3)4-5-11(10)18-13(14)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSMRMGXFZYCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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